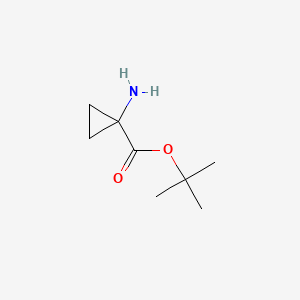

Tert-butyl 1-aminocyclopropanecarboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRMBQTWQAYARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 1 Aminocyclopropanecarboxylate and Its Derivatives

Cyclopropanation Reactions for Constructing the Cyclopropane (B1198618) Ring

The formation of the strained three-membered cyclopropane ring is the key skeletal construction in the synthesis of tert-butyl 1-aminocyclopropanecarboxylate (B118819). Various methodologies have been developed to achieve this transformation efficiently and, in many cases, stereoselectively.

Cyclopropanation of Unsaturated α,β-Didehydroamino Acid Derivatives

A prominent strategy for synthesizing cyclopropyl (B3062369) amino acids involves the cyclopropanation of α,β-didehydroamino acid derivatives. nih.govnih.gov These substrates contain a carbon-carbon double bond that is activated for addition reactions. The general approach involves reacting the dehydroamino acid, which is readily available, with a reagent that can deliver a methylene (B1212753) (CH₂) unit across the double bond. nih.govmonash.edu This method can be achieved through thermal 1,3-dipolar cycloaddition or, more commonly, through metal-catalyzed processes that offer greater control over the reaction's stereoselectivity. nih.govnih.govmonash.edu

Application of Diazomethane (B1218177) in Cyclopropane Formation

Diazomethane (CH₂N₂) is a classical, highly reactive reagent for synthesizing cyclopropanes from alkenes. libretexts.orgmasterorganicchemistry.com Upon activation by heat, light, or a catalyst (often copper-based), diazomethane loses a molecule of stable nitrogen gas (N₂) to generate methylene, the simplest carbene. libretexts.orgresearchgate.net This highly reactive carbene intermediate then adds to an alkene in a concerted fashion to form the cyclopropane ring. libretexts.org

A significant advantage of this method is its stereospecificity; the stereochemistry of the starting alkene is retained in the final cyclopropane product. masterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org However, the high toxicity and explosive nature of diazomethane present significant safety hazards, which has spurred the development of alternative reagents and safer in-situ generation methods. masterorganicchemistry.comresearchgate.net

Metal-Catalyzed Cyclopropanation Approaches

To improve safety, efficiency, and stereoselectivity, a wide array of metal-catalyzed cyclopropanation reactions have been developed. These methods typically involve the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, which generates a more stable and selective metal carbene intermediate. wikipedia.org

Rhodium-Catalyzed Cyclopropanation: Rhodium(II) complexes, particularly dirhodium carboxylates like dirhodium tetraacetate, are exceptionally effective catalysts for these transformations. wikipedia.orgresearchgate.net The reaction proceeds through the formation of a rhodium carbene intermediate, which then transfers the carbene unit to the alkene. wikipedia.org A major focus of research has been on enantioselective cyclopropanation, which can be achieved by using chiral rhodium catalysts. wikipedia.orgnih.gov For instance, catalysts derived from chiral amino acids or other chiral ligands can induce high levels of stereocontrol, which is critical for producing specific enantiomers of complex molecules. nih.govrsc.org

Copper-Catalyzed Cyclopropanation: Copper catalysts have a long history in cyclopropanation chemistry and remain attractive due to their low cost and low toxicity. nih.gov Copper-based systems can effectively catalyze the decomposition of diazo compounds to facilitate cyclopropanation. nih.govresearchgate.net Modern research has expanded the scope of copper catalysis to include various 1,3-difunctionalizations of cyclopropanes, showcasing the versatility of this metal in small-ring chemistry. duke.edunih.gov

Other Metal-Catalyzed Methods: Beyond rhodium and copper, other metals have found use in specialized cyclopropanation reactions.

Cobalt: Recent advancements include cobalt(II)-based metalloradical catalysis for the asymmetric cyclopropanation of dehydroaminocarboxylates, offering high yields and unique diastereoselectivity. nih.govnih.gov

Zinc: The well-known Simmons-Smith reaction provides an important alternative that avoids the use of diazo compounds. wikipedia.org This reaction employs a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate a zinc carbenoid species that efficiently cyclopropanates alkenes. masterorganicchemistry.com

| Catalyst Metal | Typical Precursor | Key Features |

| Rhodium (Rh) | Diazo compounds (e.g., ethyl diazoacetate) | High efficiency, excellent stereocontrol with chiral catalysts. wikipedia.orgnih.gov |

| Copper (Cu) | Diazo compounds | Low cost, low toxicity, historically significant. nih.gov |

| Cobalt (Co) | Diazo compounds | Enables asymmetric radical cyclopropanation. nih.govnih.gov |

| Zinc (Zn) | Diiodomethane (CH₂I₂) | Simmons-Smith reaction; avoids hazardous diazo compounds. masterorganicchemistry.com |

Titanium-Mediated Cyclopropanation of Cyanohydrins

A notable method for synthesizing primary cyclopropylamines involves the reaction of nitriles with unsaturated Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. This process is understood to proceed through the formation of titanacyclopropane derivatives. researchgate.net These intermediates can then react with a cyano group, leading to the formation of cyclopropylamines after hydrolysis, with yields ranging from 27% to 73%. researchgate.net The mechanism involves the creation of titanium alkene complexes which act as 1,2-dicarbanionic equivalents. researchgate.net

A key step is the disproportionation of a dialkyltitanium intermediate, which generates an alkane and a titanium alkene complex, effectively a titanacyclopropane derivative. This species undergoes insertion of the cyano group, followed by ring contraction and hydrolysis to yield the final cyclopropylamine (B47189) product. researchgate.net This titanium-mediated approach is valued for its high chemo- and stereoselectivity. researchgate.net

Further developments include the use of a titanium carbenoid, generated in situ from Nugent's reagent (Cp₂TiCl₂), manganese, and methylene diiodide, for the cyclopropanation of allylic alcohols. nih.govrsc.org While applied to allylic alcohols, the principles of generating a reactive titanium-carbene species are central to these transformations. The reaction mechanism is believed to involve the participation of the hydroxyl group, ensuring high diastereoselectivity. nih.govrsc.org

| Reactant Type | Titanium Reagent/System | Key Intermediate | Product Type | Reported Yields | Reference |

|---|---|---|---|---|---|

| Nitriles | Ti(Oi-Pr)₄ / Grignard Reagent | Titanacyclopropane | Primary Cyclopropylamines | 27-73% | researchgate.net |

| Allylic Alcohols | Cp₂TiCl₂ / Mn / CH₂I₂ | Titanium Carbenoid | Cyclopropyl Alcohols | High d.e. | nih.govrsc.org |

Copper(II) Triflate Catalysis in Pyrrole (B145914) Cyclopropanation

Copper(II) triflate (Cu(OTf)₂) is a versatile and effective Lewis acid catalyst used in a variety of organic transformations due to its high activity, low toxicity, and cost-effectiveness. beilstein-journals.org In the context of forming cyclopropane rings and related structures, Cu(OTf)₂ plays a crucial role. For instance, it catalyzes the reaction between diazo derivatives, nitriles, and azodicarboxylates to produce 2,3-dihydro-1,2,4-triazole derivatives. beilstein-journals.org This reaction proceeds via a [3+2] cycloaddition, where the copper catalyst first coordinates with the diazoalkane to form a carbenoid species. beilstein-journals.org

Specifically for cyclopropanation involving nitrogen heterocycles, a method has been developed for the diastereoselective synthesis of pyrrole-annulated donor-acceptor cyclopropanes. This reaction occurs between pyrrole-2,3-diones and stabilized sulfonium (B1226848) ylides. rsc.org While this specific example does not use a copper catalyst, it demonstrates the reactivity of pyrrole derivatives in forming annulated cyclopropane systems. The resulting 2-azabicyclo[3.1.0]hexanes can undergo ring-opening to yield functionalized pyridine-2,3-diones. rsc.org The principles of using metal catalysts like Cu(OTf)₂ to generate carbenoids from diazo compounds are widely applicable and can be extended to substrates like pyrroles for cyclopropanation. beilstein-journals.org

Stereoselective Cyclopropanation in Enantiomerically Pure Synthesis

Achieving enantiomeric purity is critical in the synthesis of bioactive molecules. Stereoselective cyclopropanation reactions are therefore of paramount importance. acs.org These reactions can be broadly categorized based on how stereocontrol is achieved, often through catalyst or substrate control.

Dirhodium complexes, such as those derived from tert-butyl glycine, are effective catalysts for the enantioselective cyclopropanation of vinylsulfonamides with α-aryldiazoesters. nih.gov This method yields α-aryl-β-aminocyclopropane carboxylic acid derivatives with high diastereo- and enantioselectivities. nih.govresearchgate.net Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity (up to 99% ee and >20:1 dr). organic-chemistry.org The high selectivity is attributed to weak coordination between the catalyst and the substrate. organic-chemistry.org

Another strategy involves the 1,3-dipolar cycloaddition of diazomethane to chiral dehydroamino acids. doi.org The stereochemical outcome is dictated by the existing chirality in the substrate, making the reaction highly stereoselective and often yielding a single diastereomer. doi.org

Asymmetric Synthetic Routes to Enantiomerically Enriched Tert-butyl 1-aminocyclopropanecarboxylate Analogs

The creation of enantiomerically enriched cyclopropane amino acids often requires specialized asymmetric synthetic strategies. These routes are designed to selectively produce one enantiomer over the other, a crucial step for pharmaceutical applications.

Enzymatic Hydrolysis for Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating racemic mixtures. jocpr.com This method utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity in their catalytic activity. jocpr.comnih.gov For precursors of this compound, a racemic ester mixture can be subjected to enzymatic hydrolysis. The enzyme will selectively catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and thus enantiomerically enriched. nih.gov

Lipases from various sources, such as Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens, have been successfully employed for the kinetic resolution of various esters through hydrolysis or transesterification. nih.gov The efficiency of the resolution is often high, with excellent enantiomeric excess (ee) values (>99%) being reported for certain substrates. nih.gov The combination of enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer can lead to a dynamic kinetic resolution (DKR), potentially affording the desired product in near-quantitative yield and high ee. nih.govnih.gov

| Enzyme | Reaction Type | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Lipases (CAL-B, PCL, etc.) | Hydrolysis / Transesterification | Racemic Esters | Separation of enantiomers, often with >99% ee. | nih.gov |

| Transaminase (from T. thermophilus) | Dynamic Kinetic Resolution | β-branched α-keto acids | High diastereo- and enantioselectivity. | nih.gov |

| Lipase from Candida rugosa MY | Transesterification | Racemic β-Blocker Building Block | High E-value (67.45) in a two-phase system. | mdpi.com |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. numberanalytics.com

In the context of synthesizing chiral cyclopropanes, an achiral olefin can be derivatized with a chiral auxiliary. The auxiliary then sterically directs the approach of the cyclopropanating agent to one face of the double bond, resulting in the formation of one diastereomer in excess. acs.orgacs.org For example, N-acyl-oxazolidin-2-ones can be used as chiral auxiliaries. rsc.org A three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage can produce enantiopure cyclopropane-carboxaldehydes with >95% ee. rsc.orgrsc.orgrsc.org The stereodirection in the cyclopropanation step is controlled by a temporary β-hydroxyl stereocenter created during the initial aldol reaction. rsc.org Various chiral auxiliaries, including those derived from carbohydrates like D-fructose, have proven effective in achieving high diastereoselectivity in cyclopropanation reactions. acs.orgacs.org

Scaffold-Oriented Asymmetric Catalysis

Scaffold-oriented asymmetric catalysis represents a sophisticated approach where the catalyst's three-dimensional structure is precisely designed to create a chiral environment that dictates the stereochemical outcome of a reaction. nih.govchemrxiv.org This strategy moves beyond simple active-site control to utilize the entire catalyst framework.

In one example, a new class of superbasic, bifunctional peptidyl guanidine (B92328) catalysts was developed for the atroposelective synthesis of axially chiral quinazolinediones. nih.govchemrxiv.org Computational modeling revealed that the catalyst's conformation is modulated by an N-cap, pre-organizing it into an active, folded state. A key noncovalent interaction was identified as the decisive element controlling atroposelectivity. nih.govchemrxiv.org

While not directly applied to this compound in the cited literature, this principle can be extended. A direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) was achieved by combining a photocatalyst and an organocatalyst. nih.gov This dual catalytic system generates a chiral α-iminyl radical cation intermediate, which then reacts with [1.1.1]propellane to install a stereocenter with high enantioselectivity. nih.gov Such multicatalytic approaches, guided by the concept of a controlling scaffold, offer a powerful means to access complex chiral molecules like enantiomerically enriched this compound analogs. nih.gov

Rearrangement Reactions in the Synthesis of Cyclopropane-Containing Amino Acids

Rearrangement reactions offer powerful and elegant pathways to complex molecular architectures from simpler precursors. In the context of cyclopropane-containing amino acids, two notable rearrangement strategies are the Curtius rearrangement for the installation of the amine functionality and the aza-di-π-methane rearrangement for the construction of the cyclopropane ring itself.

Curtius Rearrangement Pathways to Access Tert-butyl Carbamates

The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into primary amines with one less carbon atom. nih.govresearchgate.net The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. mtsu.edu This isocyanate can then be trapped by a suitable nucleophile. When tert-butanol (B103910) is used as the trapping agent, a tert-butoxycarbonyl (Boc)-protected amine is formed, which is a highly valuable intermediate in organic synthesis. mtsu.edu

A significant advantage of the Curtius rearrangement is its broad substrate scope and the mild conditions under which it can be performed, making it compatible with a variety of functional groups. nih.govresearchgate.net The rearrangement occurs with complete retention of the stereochemistry of the migrating group. nih.gov

Modern advancements have led to the development of one-pot procedures that avoid the isolation of the potentially explosive acyl azide intermediate. A common and effective method involves the use of diphenylphosphoryl azide (DPPA). acs.org However, procedures utilizing more readily available and safer reagents have also been developed. For instance, a mixture of sodium azide and di-tert-butyl dicarbonate (B1257347) can be used to generate the acyl azide in situ, which then undergoes the rearrangement. acs.org

A particularly efficient one-pot method for the synthesis of Boc-protected amines from aliphatic carboxylic acids has been reported by Lebel and coworkers. This procedure utilizes di-tert-butyl dicarbonate and sodium azide to form the acyl azide, which then rearranges to the isocyanate. The key to this method's success is the use of a catalytic amount of zinc(II) triflate in the presence of tetrabutylammonium (B224687) bromide, which facilitates the trapping of the isocyanate by tert-butanol generated in situ, leading to high yields of the desired tert-butyl carbamate (B1207046) at relatively low temperatures (e.g., 40 °C). acs.orguni-kiel.de

Table 1: Reagents for One-Pot Curtius Rearrangement to Tert-butyl Carbamates

| Reagent System | Key Features |

| Diphenylphosphoryl azide (DPPA), tert-butanol | Direct conversion of carboxylic acids. acs.org |

| Sodium azide, di-tert-butyl dicarbonate, tert-butanol | In situ generation of acyl azide. acs.org |

| Sodium azide, di-tert-butyl dicarbonate, Zn(OTf)₂, TBAB | Catalytic, mild conditions, high yields. acs.orguni-kiel.de |

Aza-di-π-methane Rearrangements

The aza-di-π-methane rearrangement is a photochemical reaction that transforms a 1-aza-1,4-diene into a cyclopropylimine. nih.goviupac.org This rearrangement formally involves a 1,2-shift of the imino group and the formation of a bond between the C3 and C5 carbons of the azadiene skeleton. iupac.org The reaction typically proceeds through a triplet excited state and can be initiated by direct irradiation or through the use of a triplet sensitizer. nih.gov

This photochemical method provides a unique entry to the cyclopropane ring system. The starting 1-aza-1,4-dienes can be synthesized from the condensation of α,β-unsaturated aldehydes or ketones with appropriate amines. The subsequent photochemical rearrangement leads to the formation of a cyclopropylimine, which can then be hydrolyzed to afford a cyclopropyl ketone or further manipulated to yield the desired cyclopropane-containing amino acid derivative.

While the aza-di-π-methane rearrangement is a powerful tool in organic synthesis for creating complex polycyclic systems, its application to the direct synthesis of this compound is not extensively documented. However, the fundamental transformation provides a plausible, albeit less common, synthetic route to the core cyclopropane structure. The efficiency of the rearrangement can be influenced by substituents on the azadiene system. acs.org

Derivatization and Functionalization of this compound

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules, particularly peptidomimetics. mtsu.edu The primary sites for derivatization are the amino group and the tert-butyl ester.

The free amino group can undergo a variety of standard transformations. N-acylation to form amides is a common modification, often employed in the synthesis of peptidomimetics. nih.gov This is typically achieved by reacting the amino acid with an activated carboxylic acid derivative, such as an acid chloride or an active ester, in the presence of a suitable base.

Peptide coupling reactions are a cornerstone of this functionalization. A wide array of coupling reagents have been developed to facilitate efficient peptide bond formation while minimizing side reactions like racemization. uni-kiel.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma). peptide.combachem.comsigmaaldrich.com Onium salts, such as HBTU, HATU, and PyBOP, are also highly effective and widely used. bachem.comsigmaaldrich.comcreative-peptides.com These reagents activate the carboxylic acid of an incoming amino acid, allowing it to react smoothly with the amino group of this compound.

N-alkylation of the amino group is another important derivatization. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. nih.gov For instance, manganese pincer complexes have been shown to catalyze the N-alkylation of amines with alcohols under relatively mild conditions. nih.gov Such modifications can be used to modulate the properties of the resulting peptidomimetic, for example, by introducing N-methyl groups to improve metabolic stability. acs.org

The tert-butyl ester group is primarily a protecting group for the carboxylic acid. Its removal is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA), to yield the free carboxylic acid. creative-peptides.com This deprotection step is often a prelude to further functionalization at the carboxylate, such as amide bond formation with another amine.

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Functional Group Modified |

| N-Acylation/Peptide Coupling | DCC/HOBt, HATU, PyBOP, etc. | Amino group |

| N-Alkylation | Alkyl halides, reductive amination | Amino group |

| Ester Deprotection | Trifluoroacetic acid (TFA) | Tert-butyl ester |

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 1 Aminocyclopropanecarboxylate

Reactivity at the Amino Group: Amide Bond Formation and Substitution

The primary amino group in tert-butyl 1-aminocyclopropanecarboxylate (B118819) is a key site for synthetic modification, readily undergoing nucleophilic reactions such as acylation and alkylation.

Amide Bond Formation (N-Acylation): The amino group can be acylated using various reagents, such as acid chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl compounds are important intermediates for peptide synthesis and the construction of more complex molecular architectures.

N-Alkylation: The nucleophilicity of the amino group also allows for N-alkylation reactions with alkyl halides. These reactions are often carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. However, the reaction with sterically hindered alkyl halides, such as tert-butyl halides, can be challenging due to competing elimination reactions. sciencemadness.org For less hindered alkyl halides, the substitution reaction proceeds to give the corresponding N-alkylated products. nih.gov

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acetyl chloride | N-acetyl-1-aminocyclopropanecarboxylate tert-butyl ester | Amine, base (e.g., triethylamine), solvent (e.g., CH₂Cl₂) |

| N-Alkylation | Benzyl bromide | N-benzyl-1-aminocyclopropanecarboxylate tert-butyl ester | Base (e.g., K₂CO₃ or t-BuOK), solvent (e.g., DMF or DMSO) nih.govreddit.com |

Reactivity at the Carboxylate Ester: Hydrolysis and Transesterification

The tert-butyl ester group serves as a common protecting group for the carboxylic acid functionality. Its cleavage through hydrolysis or transformation via transesterification are important synthetic operations.

Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can be achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutene. acs.org This method is highly effective and widely used for the deprotection of tert-butyl esters. masterorganicchemistry.com While tert-butyl esters are generally stable to basic conditions, hydrolysis can be forced under more stringent non-aqueous conditions. orgsyn.orgarkat-usa.orgmdpi.com

Transesterification: The tert-butyl ester can be converted to other esters, such as methyl or ethyl esters, through transesterification. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comwikipedia.org In an acid-catalyzed transesterification, the carbonyl group is protonated to enhance its electrophilicity, followed by nucleophilic attack of the new alcohol. wikipedia.org Base-catalyzed transesterification involves the formation of a more nucleophilic alkoxide from the new alcohol, which then attacks the ester carbonyl. masterorganicchemistry.com The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. wikipedia.org

Table 2: Reactions at the Carboxylate Ester

| Reaction Type | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acid-catalyzed Hydrolysis | H₂O, H⁺ (e.g., TFA, HCl) | 1-Aminocyclopropanecarboxylic acid | Aqueous acid, often in an organic co-solvent acs.org |

| Transesterification | Methanol, H⁺ or Base | Methyl 1-aminocyclopropanecarboxylate | Excess methanol, acid (e.g., H₂SO₄) or base (e.g., NaOMe) catalyst masterorganicchemistry.comwikipedia.org |

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, a key feature in the synthetic utility of tert-butyl 1-aminocyclopropanecarboxylate. jocpr.com

Ring-Opening Reactions in Chemical Pathways

The cyclopropane ring can be opened under various conditions, often initiated by radical or electrophilic species. These reactions provide access to linear, functionalized amino acid derivatives. Oxidative ring-opening of N-acyl aminocyclopropanes can lead to the formation of 1,3-difunctionalized propylamines. ucalgary.ca Radical-mediated ring-opening reactions have also been developed, offering an alternative to Lewis acid-catalyzed methods. mdpi.com For instance, radical addition to the cyclopropane ring can induce cleavage and subsequent functionalization. sciencemadness.orglibretexts.org

Substitution Reactions on the Cyclopropane Core

While ring-opening is a common transformation, substitution reactions that preserve the cyclopropane core are also possible, though less frequently reported for this specific substrate. Radical halogenation of alkanes is a known process, and in principle, the C-H bonds on the cyclopropane ring could undergo such reactions, although selectivity can be an issue. pearson.comyoutube.com The development of methods for the selective functionalization of the cyclopropane ring without cleavage remains an area of synthetic interest.

Oxidation and Reduction Pathways

The functional groups of this compound can undergo both oxidation and reduction.

Oxidation: The primary amino group can be oxidized. For example, catalytic oxidation of primary amines using reagents like manganese dioxide (MnO₂) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can lead to the formation of imines. rsc.orgrsc.org

Reduction: The tert-butyl ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.caorgsyn.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reduction of the ester group would yield (1-aminocyclopropyl)methanol.

Stereochemical Considerations in Reactions Involving this compound

When the cyclopropane ring is substituted, or when new stereocenters are created during a reaction, stereochemical control becomes a critical aspect. The synthesis of substituted 1-aminocyclopropane-1-carboxylic acid derivatives often employs stereoselective methods. For instance, the asymmetric synthesis of these compounds can be achieved through methods like the diketopiperazine approach, which allows for high diastereoselectivity. jocpr.comrsc.org Enantioselective synthesis of α-amino acid derivatives, in general, has been extensively studied, with methods developed that could potentially be applied to derivatives of this compound. nih.gov When reactions occur at the existing stereocenters, such as in ring-opening reactions, the stereochemical outcome (retention or inversion of configuration) is dependent on the reaction mechanism.

Stereoselectivity in Elimination Reactions (E2 vs. E1cB Pathways)

Elimination reactions of substituted cyclopropanes are less common than in their acyclic or larger-ring counterparts due to the geometric constraints of the three-membered ring. However, under appropriate conditions with a suitable leaving group on the cyclopropane ring or on a substituent, elimination can occur. The competition between the E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base) pathways is governed by factors such as the nature of the substrate, base strength, leaving group ability, and solvent.

For a derivative of this compound to undergo a β-elimination reaction, a leaving group would need to be present on a carbon adjacent to a proton that can be abstracted. Given the structure, this would likely involve a modification of the amino group to a better leaving group (e.g., a quaternary ammonium (B1175870) salt or a tosylamide) or the presence of a substituent on the cyclopropane ring.

E2 Pathway: The E2 mechanism is a concerted, one-step process where the base abstracts a proton and the leaving group departs simultaneously. A critical requirement for the E2 pathway is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. dalalinstitute.commasterorganicchemistry.com In a rigid system like a cyclopropane ring, achieving this dihedral angle can be challenging, which may disfavor the E2 mechanism. Strong, non-bulky bases typically favor E2 reactions. dalalinstitute.comlibretexts.org

E1cB Pathway: The E1cB mechanism is a two-step process that proceeds through a carbanion intermediate. masterorganicchemistry.comnih.gov This pathway is favored when the proton to be removed is particularly acidic, and the leaving group is relatively poor. dalalinstitute.comnih.gov The presence of the ester group in this compound can stabilize an adjacent carbanion through resonance, potentially making the α-proton more acidic and thus favoring an E1cB mechanism if a suitable leaving group is present on the same carbon. Strong bases are also typically used for E1cB reactions. dalalinstitute.com

A key distinction lies in their stereochemical requirements. While the E2 reaction demands a specific anti-periplanar geometry, the E1cB mechanism does not have this strict requirement, as the carbanion intermediate can adopt a more favorable conformation before the leaving group departs. masterorganicchemistry.com

| Factor | Favors E2 Pathway | Favors E1cB Pathway |

| Substrate | Good leaving group, less acidic β-proton | Poor leaving group, acidic β-proton (stabilized carbanion) |

| Base | Strong, non-bulky base | Strong base |

| Stereochemistry | Requires anti-periplanar geometry | No strict stereochemical requirement |

| Intermediate | None (concerted) | Carbanion |

Applications of Tert Butyl 1 Aminocyclopropanecarboxylate in Advanced Molecular Construction

Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The incorporation of cyclopropane-containing amino acids into peptide chains is a well-established strategy for limiting their conformational flexibility. nih.gov This restriction can lead to peptides with enhanced properties, such as increased stability against enzymatic degradation and higher selectivity for their biological targets. nih.gov The fixed orientation of the side chains imposed by the cyclopropane (B1198618) ring is a unique feature that allows for precise control over the peptide's structure. nih.gov

Incorporation into β-Peptides and Cyclic Peptide Structures

The compact and rigid nature of the aminocyclopropane-carboxylate core makes it an excellent component for building conformationally defined structures like β-peptides and cyclic peptides. The synthesis of cyclic β-tripeptides, for example, benefits from building blocks that provide structural pre-organization, which is a key feature of the cyclopropane moiety. beilstein-journals.org When integrated into a peptide backbone, the cyclopropane ring restricts the torsional angles of the polypeptide chain, forcing it to adopt a more predictable and stable conformation.

In the synthesis of cyclic peptides, which often exhibit enhanced therapeutic properties, achieving efficient macrocyclization is a key challenge. nih.govuniversiteitleiden.nl The defined turn that can be induced by a cyclopropane-containing residue can facilitate the crucial head-to-tail or side-chain cyclization step, guiding the linear precursor into a conformation that is primed for ring closure. nih.govnih.gov

Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides. hongtide.com Tert-butyl 1-aminocyclopropanecarboxylate (B118819) is well-suited for use in the two primary SPPS strategies: Boc/Bzl and Fmoc/tBu. hongtide.comresearchgate.net The "tert-butyl" portion of the compound's name refers to the tert-butyl ester protecting the carboxylic acid group.

In both synthetic approaches, the peptide is built step-by-step while anchored to an insoluble resin support. beilstein-journals.orgnih.gov

Boc/Bzl Strategy : This method uses an acid-labile tert-butyloxycarbonyl (Boc) group to temporarily protect the N-terminus. nih.govspringernature.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA) before the next amino acid is added. peptide.compeptide.com

Fmoc/tBu Strategy : This is considered an orthogonal system where the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a base (like piperidine), while side-chain protecting groups are typically acid-labile tert-butyl (tBu) ethers or esters. nih.govpeptide.comlibretexts.org

The tert-butyl ester on Tert-butyl 1-aminocyclopropanecarboxylate is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final step of the synthesis. peptide.com In this final step, the completed peptide is released from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which simultaneously removes the tert-butyl and other acid-labile side-chain protecting groups. hongtide.comresearchgate.net

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| N-Terminal Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Deprotection Condition | Moderate Acid (e.g., TFA) hongtide.com | Base (e.g., 20% Piperidine in DMF) libretexts.org |

| Side-Chain Protection | Benzyl-based groups researchgate.net | Acid-labile groups (e.g., tBu, Trt) peptide.com |

| Final Cleavage | Strong Acid (e.g., HF) researchgate.net | Strong Acid (e.g., TFA) hongtide.com |

| Orthogonality | No, both groups are acid-labile peptide.com | Yes, N-terminal (base-labile) and side-chain (acid-labile) protections are independent peptide.com |

Mimicking Protein Motifs and Secondary Structures (e.g., α-Helical Scaffolds)

A key goal in peptidomimetic design is to create smaller molecules that replicate the bioactive conformation of larger peptides or protein segments, such as β-turns and α-helices. The rigid geometry of the cyclopropane ring can be used to induce specific turns in a peptide chain, effectively mimicking a natural β-turn structure. nih.gov By replacing a sequence of amino acids with a single, constrained building block like this compound, chemists can lock a peptide into a desired bioactive conformation, potentially increasing its binding affinity and biological activity. nih.govnih.gov

Utilization as a Versatile Building Block in Complex Organic Synthesis

Beyond peptide chemistry, the strained three-membered ring of this compound makes it a valuable intermediate for constructing more elaborate molecular frameworks. thieme.de The inherent ring strain can be harnessed in chemical reactions to drive the formation of new, more complex ring systems.

Formation of Polycyclic and Spirocyclic Systems

The development of methods to build complex polycyclic and spirocyclic ring systems is a significant area of organic synthesis, as these motifs are common in biologically active natural products. rsc.orgrsc.org Cyclopropane derivatives serve as excellent precursors for these transformations. For instance, research has shown that cyclopropane β-amino acid derivatives can undergo catalytic C-H annulation to produce enantioenriched spirocyclic isoquinolones. nih.gov This demonstrates how the cyclopropane unit can be strategically opened or rearranged to assemble larger, sterically congested architectures that would be challenging to synthesize through other means.

Precursor to Biologically Relevant Cyclopropane-Containing Amino Acids

This compound is a protected version of 1-aminocyclopropane-1-carboxylic acid (ACC). nih.gov ACC is a well-known non-proteinogenic amino acid that functions as a key intermediate in the biosynthesis of ethylene (B1197577), a crucial plant hormone. nih.govbiorxiv.org The availability of a protected form like the tert-butyl ester allows for its use in synthetic sequences where the free amino or carboxylic acid groups would interfere with the desired reactions.

The cyclopropane amino acid motif is found in various other natural products with significant biological activities. nih.govbiorxiv.org For example, coronamic acid is a cyclopropane-containing amino acid that is part of coronatine, a toxin produced by the bacterium Pseudomonas syringae. nih.gov The ability to synthesize and modify the basic cyclopropane amino acid core, facilitated by building blocks like this compound, provides a pathway to explore these and other biologically active molecules.

| Compound Name | CAS Number | Molecular Formula | Biological/Synthetic Relevance |

|---|---|---|---|

| This compound | 159871-51-9 acrotein.com | C8H15NO2 acrotein.com | Protected building block for peptide and organic synthesis. |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | 22059-21-8 nih.gov | C4H7NO2 nih.gov | Plant metabolite; precursor to ethylene. nih.govbiorxiv.org |

| Coronamic acid | 60316-92-9 | C6H11NO2 | Component of the phytotoxin coronatine. nih.gov |

| Pazamine | N/A | C6H12N2O2 | Cyclopropane amino acid from Pseudomonas azotoformans. biorxiv.org |

Development of Enzyme and Receptor Ligands: Molecular Design and Structure-Activity Relationships (SAR)

The design of small molecules that can effectively and selectively bind to enzymes and receptors is a central goal of medicinal chemistry. The incorporation of rigid and sterically defined fragments is a key strategy to pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing affinity. The structural elements of this compound serve as exemplary components in this regard.

The steric and electronic properties of a ligand are critical determinants of its binding affinity and selectivity for a biological target. The tert-butyl group and the cyclopropane ring, the principal components of this compound, exert profound influences on these parameters.

The tert-butyl group is a large, non-polar, and sterically demanding moiety. Its incorporation into a ligand can serve several purposes. Primarily, its bulk can fill deep hydrophobic pockets in a protein's binding site, leading to favorable van der Waals interactions and a significant increase in binding affinity. This steric hindrance can also shield adjacent functional groups, such as amide bonds, from enzymatic degradation, thereby improving the metabolic stability of the molecule. From an electronic standpoint, the tert-butyl group is an electron-donating group through induction, which can modulate the electronic character of nearby atoms and influence interactions with the target protein. However, its primary influence is generally considered to be steric. Research on ligands for the von Hippel-Lindau (VHL) E3 ligase has demonstrated the critical importance of the tert-butyl group, often as part of a tert-leucine residue, in achieving high binding affinity. Replacement of the tert-butyl group with smaller alkyl groups consistently leads to a significant reduction in binding potency, underscoring its essential role in occupying a key hydrophobic pocket in the VHL protein. nih.gov

The cyclopropane ring is a three-membered carbocycle that introduces significant conformational rigidity into a molecule. sigmaaldrich.commedchemexpress.com Unlike flexible alkyl chains, the cyclopropane scaffold restricts the rotational freedom of a ligand, effectively "locking" it into a specific conformation. This pre-organization can align the key binding pharmacophores in an optimal orientation for interaction with the target, thereby minimizing the entropic cost of binding and enhancing affinity. sigmaaldrich.comchemrxiv.org The unique electronic nature of the cyclopropane ring, with its "banana bonds" possessing partial π-character, can also participate in specific electronic interactions with the protein target. Furthermore, the substitution of a gem-dimethyl group or other flexible linkers with a cyclopropane ring can improve metabolic stability by blocking sites of oxidative metabolism. sigmaaldrich.com The cyclopropane fragment is a bioisostere for other small rings and unsaturated groups, and its use can fine-tune the physicochemical properties of a ligand. sigmaaldrich.com

The combination of a tert-butyl group and a cyclopropane ring, as found in the conceptual structure of this compound, thus offers a powerful tool for medicinal chemists to create ligands with high affinity, selectivity, and improved metabolic stability.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery responsible for protein degradation and has emerged as a key target for the development of a novel class of therapeutics called Proteolysis-Targeting Chimeras (PROTACs). nih.govrsc.org PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. nih.govnih.gov The development of potent and specific small-molecule ligands for VHL has been a pivotal achievement in this field.

The rational design of VHL inhibitors and ligands for PROTACs provides a compelling case study for the application of the structural principles embodied by this compound. Early efforts in developing VHL ligands started from mimicking the natural substrate, the hypoxia-inducible factor 1α (HIF-1α) peptide. nih.gov Structure-guided design led to the identification of a core hydroxyproline (B1673980) scaffold that could be elaborated to enhance binding affinity.

A significant breakthrough was the discovery that incorporating an N-acetylated tert-leucine residue dramatically improved VHL binding affinity. nih.gov The tert-butyl group of the tert-leucine was found to be essential for occupying a deep hydrophobic pocket in the VHL protein, leading to the development of potent inhibitors such as VH032. nih.gov

Further optimization of VHL ligands has involved the incorporation of cyclopropane-containing moieties. For instance, the highly potent VHL ligand VH298 features a 1-cyanocyclopropanecarboxamido group. nih.gov The cyclopropane ring in this context serves to rigidly orient the cyano group and the amide bond for optimal interactions within the VHL binding site. The conformational constraint imposed by the cyclopropane ring is a key feature contributing to the high affinity of these ligands.

The following interactive data table showcases the structure-activity relationship of VHL ligands, highlighting the impact of modifications to the tert-leucine and cyclopropane-containing portions of the molecules on their binding affinity to VHL.

| Compound | Key Structural Features | Binding Affinity (Kd) to VHL | Reference |

|---|---|---|---|

| VH032 | Contains an N-acetyl-tert-leucine moiety. | 185 nM | nih.gov |

| VH298 | Contains a 1-cyanocyclopropanecarboxamido group attached to the tert-leucine scaffold. | 90 nM | nih.gov |

| Alanine-containing analogue | tert-Leucine replaced with alanine (B10760859). | Significantly reduced affinity compared to VH032. | nih.gov |

| Phenylglycine-containing analogue | tert-Leucine replaced with phenylglycine. | ~3.5- to 5-fold reduced affinity compared to VH032. | nih.gov |

The data clearly illustrates that the presence of the tert-butyl group (within the tert-leucine residue) is critical for potent VHL binding. Furthermore, the introduction of a constrained cyclopropane moiety, as seen in VH298, can further enhance binding affinity. The rational design of these modulators, leveraging the steric and conformational advantages conferred by structural motifs found in this compound, has been instrumental in advancing the field of targeted protein degradation.

Mechanistic Investigations and Theoretical Studies on Tert Butyl 1 Aminocyclopropanecarboxylate

Elucidation of Reaction Mechanisms

The reactivity of tert-butyl 1-aminocyclopropanecarboxylate (B118819) is largely dictated by the interplay of the strained cyclopropane (B1198618) ring and the electronic properties of the amino and tert-butoxycarbonyl groups. Mechanistic studies, though not extensively focused on this specific ester, often draw parallels from the broader class of aminocyclopropane derivatives.

The characterization of reaction intermediates is fundamental to elucidating reaction pathways. In reactions involving aminocyclopropanes, several types of intermediates can be postulated depending on the reaction conditions. For instance, in acid-catalyzed reactions, protonation of the amino group is an initial key step, leading to a cyclopropylammonium species. The stability and subsequent reactivity of this intermediate are influenced by the electronic nature of the other substituents on the cyclopropane ring.

In biosynthetic pathways, the parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is converted to ethylene (B1197577). Studies on this process have identified radical cations and other transient species as key intermediates. nih.govnih.gov While not directly studying the tert-butyl ester, these findings suggest that similar intermediates could be accessible under appropriate chemical conditions. The tert-butyl group, being bulky, may sterically influence the approach of reactants and the stability of certain intermediates compared to the free carboxylic acid.

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under radical conditions. Radical-triggered ring-opening of aminocyclopropanes has been explored as a strategy in synthetic chemistry. rsc.org This process typically involves the formation of a nitrogen-centered or carbon-centered radical, which can then undergo ring opening to relieve the ring strain, leading to a more stable, linear radical species.

A study on the enzymatic conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene suggests the involvement of a free radical in the reaction sequence. nih.gov DFT calculations on this enzymatic reaction further support a mechanism initiated by a hydrogen atom abstraction from the amino group, generating a nitrogen-centered radical. nih.gov This is followed by the opening of the cyclopropane ring. Such pathways highlight the potential for tert-butyl 1-aminocyclopropanecarboxylate to participate in radical reactions, which could be initiated by various radical initiators or through photoredox catalysis. The general mechanism for a radical-triggered ring-opening of an aminocyclopropane derivative can be depicted as follows:

Initiation: Generation of a radical species.

Radical Formation on the Substrate: Abstraction of a hydrogen atom from the amino group or addition of a radical to the molecule.

Ring Opening: The resulting radical on the aminocyclopropane derivative induces the cleavage of a C-C bond in the cyclopropane ring.

Propagation/Termination: The newly formed radical can then react further, for example, by abstracting a hydrogen atom from another molecule or by reacting with another radical.

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the structural and electronic properties of molecules, as well as for elucidating reaction mechanisms and predicting stereochemical outcomes.

DFT calculations are widely used to map the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. For reactions involving this compound, DFT could be employed to study various potential pathways, such as nucleophilic substitution at the carbonyl carbon, reactions at the amino group, or ring-opening processes.

For instance, in a study of the enzymatic oxidation of 1-aminocyclopropane-1-carboxylic acid, DFT calculations were crucial in proposing a detailed reaction mechanism that proceeds through a nitrogen-centered radical and an iron(IV)-oxo intermediate. nih.gov Similar computational approaches could be applied to predict the feasibility of different reaction pathways for the tert-butyl ester derivative under various non-enzymatic conditions. The choice of functional and basis set is critical for obtaining accurate results, and benchmarks against experimental data are often necessary.

The biological activity and reactivity of molecules are often intrinsically linked to their preferred three-dimensional structures. Conformational analysis of this compound and its derivatives can provide insights into their behavior. The rotation around the C-N bond and the C-C(O)O bond are key conformational degrees of freedom.

Computational studies on simpler cyclopropylamines have shown that the orientation of the amino group is influenced by stereoelectronic effects, such as hyperconjugation. rsc.orgrsc.org For cyclopropylamine (B47189) itself, the s-trans conformer, where the protons on the nitrogen are directed away from the ring, is found to be the most stable. rsc.org The presence of the bulky tert-butoxycarbonyl group in this compound will introduce additional steric interactions that significantly influence the conformational energy landscape.

Potential energy calculations on cyclopropyl (B3062369) dipeptides have shown that the rigid cyclopropane backbone can enforce specific helical conformations. nih.gov This highlights the structure-directing nature of the cyclopropane ring. For this compound, the interplay between the steric bulk of the tert-butyl group and the electronic effects of the substituents on the cyclopropane ring will determine the most stable conformers.

A summary of conformational preferences in related cyclopropylamine derivatives is presented in the table below.

| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) |

| Cyclopropylamine | MP2/TZVPP | s-trans | 2.0 |

| trans-2-Fluorocyclopropylamine | MP2/SCS-MP2 | trans-2a | - |

| cis-2-Fluorocyclopropylamine | MP2/SCS-MP2 | cis-2c | 2.57 (relative to trans-2a) |

Data sourced from computational studies on cyclopropylamine derivatives. rsc.orgrsc.org

The stereochemical outcome of reactions involving chiral or prochiral molecules is of paramount importance in organic synthesis. Theoretical methods can be employed to predict the stereoselectivity of reactions involving this compound or its derivatives.

For reactions proceeding through a well-defined transition state, the energy difference between the diastereomeric transition states can be calculated using DFT. The transition state with the lower energy will correspond to the major product, and the stereochemical outcome can thus be predicted.

In a study on the enzymatic malonylation of stereoisomers of 1-amino-2-ethylcyclopropane-1-carboxylic acid, it was found that the enzyme exhibits a clear preference for isomers with an R-configuration at the C1 position. nih.gov This biological study underscores the importance of stereochemistry in the recognition and reactivity of aminocyclopropane derivatives. While not a theoretical study, such experimental findings provide valuable benchmarks for computational models aiming to predict stereoselectivity. Theoretical models could be developed to rationalize these observed preferences by examining the binding interactions within the enzyme's active site or by modeling the transition states of the non-enzymatic reaction.

Enzymatic Reaction Mechanisms Involving 1-Aminocyclopropanecarboxylic Acid Derivatives

The study of 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives is crucial in understanding various biological processes, most notably the biosynthesis of the plant hormone ethylene. frontiersin.org The enzymes involved in the metabolism of ACC have been the subject of detailed mechanistic investigations.

Mechanistic Studies of 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACCO)

1-Aminocyclopropane-1-carboxylic acid oxidase (ACCO) is a non-heme iron-containing enzyme that catalyzes the final, rate-limiting step in ethylene biosynthesis. nih.govfrontiersin.org It facilitates the oxidation of ACC in the presence of oxygen, ascorbate (B8700270), and bicarbonate to produce ethylene, carbon dioxide, hydrogen cyanide, and water. nih.govnih.gov The active form of the enzyme is a monomer. nih.gov

The catalytic cycle of ACCO involves the binding of ACC and O₂ to the Fe(II) center. nih.gov A proposed mechanism suggests that an initial one-electron transfer from the iron to O₂ forms a ferric superoxide (B77818) intermediate. illinois.edu Subsequent steps, possibly mediated by bicarbonate, lead to the formation of a high-valent iron-oxo species (Fe(IV)=O). nih.govillinois.edu This highly reactive intermediate is believed to be the primary oxidant responsible for the activation of the bound ACC substrate. illinois.edunih.gov

Kinetic isotope effect studies have provided significant insights into the O-O bond cleavage. A large ¹⁸O kinetic isotope effect (KIE) of 1.0215 suggests that the cleavage of the O-O bond is a rate-determining step in the catalytic cycle under saturating ascorbate concentrations. pnas.org This indicates a significant change in the oxygen bond order during the transition state. pnas.org The process of cyclopropane ring opening is thought to occur via a radical mechanism initiated by the abstraction of a hydrogen atom from the amine group of ACC by the iron-oxo species. pnas.org This leads to the formation of an aminyl radical, which then undergoes rapid rearrangement, resulting in the fragmentation of the cyclopropane ring to form ethylene, HCN, and CO₂. pnas.org

The ferrous iron [Fe(II)] at the active site of ACCO is essential for its catalytic activity. frontiersin.org Spectroscopic studies have shown that ACC coordinates to the iron center in a bidentate fashion, utilizing both its amino and carboxylate groups. pnas.org The iron center plays a pivotal role in activating molecular oxygen. nih.gov During a single turnover, the Fe(II) is oxidized to Fe(III), indicating that the electrons required for catalysis can be derived from the initial Fe(II) state of the enzyme. nih.gov

Stereospecificity of 1-Aminocyclopropane-1-carboxylic Acid Synthase

1-Aminocyclopropane-1-carboxylic acid synthase (ACS) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of S-adenosyl-L-methionine (SAM) to ACC, which is the committed step in ethylene biosynthesis. illinois.eduwikipedia.org This reaction is highly stereospecific. Studies using stereoisomers of 1-amino-2-ethylcyclopropanecarboxylic acid (AEC) have demonstrated that plant tissues preferentially convert the (1R,2S)-AEC isomer to 1-butene, indicating that the enzyme specifically recognizes a particular stereoconfiguration of the substrate. nih.gov This suggests that the enzyme interacts with the amino, carboxyl, and pro-(S) methylene (B1212753) groups of the substrate, which corresponds to an L-amino acid configuration. nih.gov

Interestingly, recent research has revealed that ACS enzymes also possess Cβ-S lyase activity, in addition to their canonical role in ACC synthesis. nih.gov This dual activity is also dependent on the PLP cofactor. nih.gov

Molecular Mechanisms of 1-Aminocyclopropane-1-carboxylic Acid Deaminase Activity

Certain soil bacteria and fungi produce 1-aminocyclopropane-1-carboxylate deaminase (ACC deaminase), a PLP-dependent enzyme that cleaves ACC into α-ketobutyrate and ammonia. frontiersin.orgnih.gov This enzyme plays a significant role in plant growth promotion by lowering ethylene levels. researchgate.net The cleavage of the Cα-Cβ bond of the cyclopropane ring is a rare event in PLP-dependent catalysis. nih.gov

Mechanistic studies suggest a process involving the formation of an external aldimine between ACC and the PLP cofactor. nih.gov One proposed mechanism involves a nucleophilic attack on the cyclopropane ring by an active site residue, such as a conserved tyrosine (Tyr294). nih.gov This attack is thought to trigger the ring cleavage. Kinetic studies and mutational analyses support the role of this tyrosine residue as a nucleophile, with its pKa being lowered by a nearby hydrogen-bonding partner. nih.gov

| Enzyme | Substrate(s) | Product(s) | Cofactor(s)/Activator(s) |

| 1-Aminocyclopropane-1-carboxylic Acid Oxidase (ACCO) | 1-Aminocyclopropane-1-carboxylic acid (ACC), O₂, Ascorbate | Ethylene, CO₂, HCN, H₂O | Fe(II), Bicarbonate |

| 1-Aminocyclopropane-1-carboxylic Acid Synthase (ACS) | S-Adenosyl-L-methionine (SAM) | 1-Aminocyclopropane-1-carboxylic acid (ACC), 5'-Methylthioadenosine | Pyridoxal 5'-phosphate (PLP) |

| 1-Aminocyclopropane-1-carboxylic Acid Deaminase (ACCD) | 1-Aminocyclopropane-1-carboxylic acid (ACC), H₂O | α-Ketobutyrate, NH₃ | Pyridoxal 5'-phosphate (PLP) |

Interaction and Inhibition Mechanisms with Other Relevant Enzymes (e.g., Carboxypeptidase, Alanine (B10760859) Racemase)

Cyclopropane-containing amino acid derivatives have been investigated as inhibitors of various enzymes due to the unique conformational constraints and reactivity of the cyclopropane ring.

Carboxypeptidase A: This zinc-dependent protease hydrolyzes peptides at the C-terminus. mdpi.com Peptides containing a 1-aminocyclopropylcarbonyl moiety have been shown to be irreversible inhibitors of carboxypeptidase A. rsc.org The proposed mechanism of inhibition involves the nucleophilic attack by the active site glutamate-270 on the carbonyl carbon of the cyclopropane ring, leading to a stable covalent adduct. rsc.org The strength of inhibition is influenced by the stereochemistry and the nature of the substituents on the cyclopropane ring. nih.gov

Alanine Racemase: This PLP-dependent enzyme is crucial for bacterial cell wall synthesis as it catalyzes the racemization of L-alanine to D-alanine. nih.govwikipedia.org It is a validated target for antibacterial drugs. nih.gov While specific studies on this compound are lacking, other cyclopropane-containing compounds, such as 1-amino-cyclopropane phosphonate, are known inhibitors of alanine racemase. plos.org These inhibitors often act as suicide substrates, forming a stable complex with the PLP cofactor and inactivating the enzyme. plos.org

| Enzyme | Class | Role of Cyclopropane Derivative | Mechanism of Interaction |

| Carboxypeptidase A | Zinc Protease | Inhibitor | Irreversible inhibition via nucleophilic attack by active site glutamate. rsc.org |

| Alanine Racemase | PLP-dependent Isomerase | Inhibitor | Potential for suicide inhibition by forming a stable adduct with the PLP cofactor. plos.org |

Future Directions and Emerging Research Avenues for Tert Butyl 1 Aminocyclopropanecarboxylate Chemistry

Development of Novel Synthetic Methodologies

The synthesis of tert-butyl 1-aminocyclopropanecarboxylate (B118819) and its derivatives is an area of active research, with a focus on improving efficiency, stereoselectivity, and scalability. While established methods for the creation of tert-butyl esters—such as condensation with tert-butanol (B103910) or isobutene, or the use of di-tert-butyl dicarbonate (B1257347)—are common, they often face challenges when applied to specialized amino acids. thieme.de

Future research is geared towards the development of milder and more robust synthetic routes. One promising direction is the adaptation of advanced cyclopropanation techniques. For instance, cobalt(II)-based metalloradical catalysis has been successfully employed for the asymmetric cyclopropanation of dehydroaminocarboxylates, yielding chiral cyclopropyl (B3062369) α-amino acid derivatives with high enantioselectivity. nih.govbohrium.com The application of such methods to the synthesis of tert-butyl 1-aminocyclopropanecarboxylate could provide more direct and stereocontrolled access to this compound.

Another avenue of exploration is the refinement of esterification methods for amino acids. A recently developed approach utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times for the tert-butylation of free amino acids that are typically insoluble in organic solvents. thieme.deresearchgate.net Adapting this method for 1-aminocyclopropanecarboxylic acid could streamline the synthesis of the tert-butyl ester.

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Asymmetric Metalloradical Cyclopropanation | Catalytic, high enantioselectivity | Direct, stereocontrolled synthesis of chiral derivatives |

| Bis(trifluoromethanesulfonyl)imide in Tert-butyl Acetate | Fast, high yield, suitable for free amino acids | Efficient esterification of the 1-aminocyclopropanecarboxylic acid precursor |

| Michael/Alkylation Cascade Reactions | Construction of spirocyclopropyl systems | Potential for creating more complex, substituted analogs |

Exploration of New Applications in Materials Science and Chemical Biology

The unique structural properties of this compound make it an attractive candidate for applications in both materials science and chemical biology.

In the realm of materials science , the incorporation of rigid, cyclic monomers can significantly influence the properties of polymers. While direct polymerization of this compound is not widely reported, analogous structures like tert-butyl-carboxylate-activated aziridines have been explored in anionic ring-opening polymerizations to create linear polyethyleneimines after deprotection. nsf.gov Future research may investigate the potential of this compound as a monomer or co-monomer to create novel polymers with unique thermal or mechanical properties.

The most significant emerging applications, however, lie in chemical biology . The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govresearchgate.netwikipedia.orgspringernature.com this compound serves as a valuable building block for introducing a conformationally restricted residue into a peptide chain. The cyclopropyl moiety locks the dihedral angles of the peptide backbone, which can lead to more stable and predictable secondary structures. This is of particular interest in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as resistance to enzymatic degradation.

The enantioenriched derivatives of cyclopropyl amino acids are being explored as building blocks for novel peptides with restricted conformations. nih.govbohrium.com This can be crucial for enhancing the binding affinity and specificity of a peptide to its biological target. Future research will likely focus on incorporating this compound into peptides to create novel therapeutics, diagnostic tools, and probes for studying biological systems.

| Application Area | Potential Use of this compound | Desired Outcome |

| Materials Science | Monomer in polymerization reactions | Creation of polymers with enhanced rigidity and thermal stability |

| Chemical Biology (Peptide Synthesis) | Building block for peptidomimetics | Peptides with constrained conformations, enhanced stability, and specific biological activity |

| Chemical Biology (Drug Discovery) | Scaffold for novel therapeutics | Development of new drugs with improved efficacy and pharmacokinetic properties |

Advanced Computational and Mechanistic Insights

A deeper understanding of the reactivity and conformational preferences of this compound is crucial for its effective application. Advanced computational and mechanistic studies are beginning to shed light on these aspects.

Computational studies , such as those using Density Functional Theory (DFT), can provide valuable insights into the molecule's structure, electronics, and reaction energetics. While specific DFT studies on this compound are not yet widely published, computational analyses of related compounds are paving the way. For example, computational studies on tert-butylbenzenium ions have successfully determined the structures and energies of various isomers and transition states. nih.gov Similar computational approaches can be applied to model the conformational landscape of peptides containing the 1-aminocyclopropanecarboxylate residue and to predict the outcomes of synthetic transformations.

Mechanistic studies are also critical for optimizing existing reactions and developing new ones. Research into the mechanisms of enzymes that interact with 1-aminocyclopropanecarboxylic acid, such as ACC deaminase, provides a framework for understanding the reactivity of the cyclopropyl ring. nih.gov Experimental and computational investigations into the mechanisms of cyclopropanation reactions are also providing a more detailed picture of the radical and carbenoid intermediates involved, which can inform the design of more efficient synthetic strategies. researchgate.net Future mechanistic studies will likely focus on the specific reactions used to synthesize and modify this compound, as well as the influence of this residue on the mechanism of action of the peptides and other molecules in which it is incorporated.

| Research Area | Focus | Potential Impact |

| Computational Chemistry (DFT) | Conformational analysis, reaction energetics | Rational design of peptides and synthetic routes |

| Mechanistic Studies (Enzymology) | Understanding enzyme-substrate interactions | Insights into the biological activity and metabolism of related compounds |

| Mechanistic Studies (Synthetic Reactions) | Elucidation of reaction pathways | Optimization of existing synthetic methods and development of novel transformations |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 1-aminocyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodology: The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on a cyclopropane backbone. Key steps include:

- Carbamate formation : Reacting 1-aminocyclopropanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while lower temperatures (0–5°C) minimize side reactions like epimerization.

- Yield monitoring : Use LC-MS or TLC to track reaction progress. Yields >75% are achievable under inert atmospheres with rigorous moisture exclusion .

Q. How can this compound be purified to >95% purity for downstream applications?

- Methodology:

- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate unreacted Boc reagents.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) at low temperatures (4°C) enhance crystal formation.

- HPLC validation : Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology:

- ¹H/¹³C NMR : Confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.5 ppm for cyclopropane protons) and Boc-group signals (δ 1.4 ppm for tert-butyl).

- IR spectroscopy : Detect carbonyl stretching (~1680–1720 cm⁻¹) for the ester and carbamate groups.

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~216) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodology:

- Variable analysis : Systematically test parameters like catalyst loading (e.g., DMAP 5–20 mol%), solvent polarity, and reaction duration.

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., temperature vs. Boc₂O stoichiometry).

- Side-product identification : LC-MS/MS or GC-MS detects byproducts (e.g., tert-butyl alcohol from Boc hydrolysis), guiding protocol refinement .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

- Methodology:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- pH-dependent hydrolysis : At pH <3 or >10, the Boc group hydrolyzes rapidly. Use buffered solutions (pH 6–8) for storage.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for tert-butyl esters) .

Q. How does this compound function as an intermediate in multi-step syntheses of bioactive molecules?

- Methodology:

- Amide coupling : Activate the carboxylic acid with HATU/DIPEA for peptide bond formation with amines.

- Boc deprotection : Use TFA/DCM (1:4 v/v) to remove the Boc group, exposing the amine for further functionalization (e.g., Suzuki-Miyaura cross-coupling).

- Case study : The compound’s cyclopropane ring enhances conformational rigidity in protease inhibitors, improving binding affinity .

Q. What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?

- Methodology:

- Kinetic isotope effects (KIE) : Use deuterated analogs to study bond-breaking steps in acid-catalyzed ring opening.

- DFT calculations : Model transition states to predict preferential attack at the cyclopropane’s strained C-C bonds.

- Trapping experiments : Identify intermediates with quenching agents (e.g., MeOH) during ring-opening .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodology:

- Molecular docking : Simulate interactions with enzymatic active sites (e.g., cytochrome P450) to assess metabolic stability.

- Solvent modeling : COSMO-RS predicts solubility in ionic liquids or deep eutectic solvents.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。